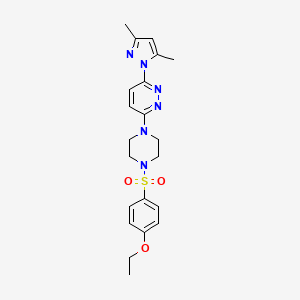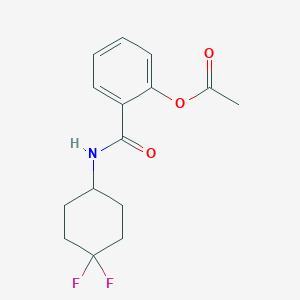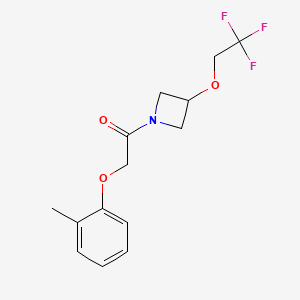![molecular formula C19H16ClF3N6O B3018095 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone CAS No. 338412-85-4](/img/structure/B3018095.png)
3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone" is a derivative of quinoxalinone, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of various functional groups such as chloro, trifluoromethyl, and hydrazino moieties.
Synthesis Analysis
The synthesis of quinoxalinone derivatives can be achieved through various methods. For instance, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including hydrazino derivatives, can be obtained . Additionally, the reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with hydrazine hydrate can yield 4-arylamino-3-(trifluoromethyl)pyridazines, with the possibility of forming pyridazino[3,4-b]quinoxaline as a by-product . Moreover, microwave-assisted synthesis has been shown to be an efficient method for producing 2-quinoxalinone-3-hydrazone derivatives, which are structurally confirmed by analytical and spectral data .
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of a quinoxaline core, which can be further modified by substituents at various positions. The introduction of a trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity . The hydrazino linkage in the compound provides a site for further chemical modifications, which can lead to a variety of structural analogs with diverse biological activities .
Chemical Reactions Analysis
Quinoxalinone derivatives can undergo a variety of chemical reactions. The 2-chloro groups in related compounds can be replaced by various substituents, leading to the formation of a wide array of derivatives, including hydrazone and acrylic acid derivatives . The reaction mechanisms involved in the synthesis of these compounds can include 1,3-dipolar cycloaddition, hydrazino migration, and dehydrative cyclization, as well as rearrangement reactions to form pyrazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxalinone derivatives are influenced by their molecular structure. The presence of electronegative substituents such as trifluoromethyl and chloro groups can affect the compound's polarity, solubility, and reactivity. These properties are crucial in determining the compound's suitability for various applications, including its potential use as an antimicrobial agent, as some derivatives have shown marked potency in this area .
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antimicrobial Activity
A study demonstrated the development of a simple and efficient method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives using microwave irradiation. These derivatives were structurally confirmed through analytical and spectral data and evaluated for their antimicrobial activities. The skeletal framework of these compounds exhibited significant potency as antimicrobial agents, with specific derivatives showing marked antibacterial and antifungal activities Ajani, O., Obafemi, C. A., Nwinyi, O., & Akinpelu, D. (2010).
Heterocyclisation Reactions and Formation of New Derivatives
Another research focused on the synthesis of α-piperidino and α-morpholino styryl'quinoxalinone through a facile one-step method. The study explored various heterocyclisation reactions, leading to the creation of new 1,4-thiazine quinoxaline derivatives among others. These reactions contribute to the diversification of quinoxaline derivatives, enhancing their potential in various scientific applications Mahgoub, S. A. (1990).
Reactions with Nucleophilic Reagents
Research on the reaction of quinoxaline derivatives with nucleophilic reagents demonstrated the formation of various substituted compounds. This includes the synthesis of 2-arylamino-3-methylquinoxalines and several derivatives through reactions with aromatic amines, mercaptoacetic acid, and other nucleophilic reagents. These findings expand the range of quinoxaline derivatives and their potential uses in scientific research Badr, M., El-Naggar, G., El-Sherief, H. A., Abdel-rahman, A., & Aly, M. F. (1983).
Novel Derivatives Synthesis
The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and corresponding carboxylic acids was achieved. This research provided a range of new derivatives including amino, bromo, chloro, and hydrazino derivatives among others. These compounds contribute to the broadening of the quinoxaline derivative spectrum with potential implications in various fields of scientific research Didenko, A. V., Vorobiev, M. V., Sevenard, D., & Sosnovskikh, V. (2015).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O/c20-13-9-11(19(21,22)23)10-24-17(13)29-7-5-12(6-8-29)27-28-16-18(30)26-15-4-2-1-3-14(15)25-16/h1-4,9-10H,5-8H2,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPYIOUBGTAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)





![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)



![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)